molecular formula C25H28N4S B1663315 RP 70676

RP 70676

Cat. No.: B1663315
M. Wt: 416.6 g/mol
InChI Key: UUPITLNVYVCTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Mechanism of Action

    Target of Action

    RP 70676, also known as 1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole, is a potent inhibitor of Acyl-Coenzyme A:Cholesterol Acyltransferase (ACAT) . ACAT is an enzyme that plays a crucial role in the metabolism of cholesterol in the body .

    Mode of Action

    This compound interacts with ACAT by binding to it and inhibiting its activity . This inhibition prevents the conversion of free cholesterol into cholesteryl esters, a form of cholesterol that can be stored in the body . The IC50 values, which represent the concentration of this compound required to inhibit 50% of ACAT activity, are 25 nM for rat ACAT and 44 nM for rabbit ACAT .

    Biochemical Pathways

    The primary biochemical pathway affected by this compound is the cholesterol metabolism pathway. By inhibiting ACAT, this compound reduces the formation of cholesteryl esters, thereby affecting the storage and distribution of cholesterol in the body . This can have downstream effects on various processes in the body that rely on cholesterol, including the synthesis of steroid hormones and bile acids.

    Pharmacokinetics

    It has been reported that this compound is well absorbed with plasma levels in nzw rabbits when administered orally at a dose of 10 mg/kg .

    Result of Action

    The inhibition of ACAT by this compound leads to a decrease in the formation of cholesteryl esters. This can result in a reduction of stored cholesterol in the body, potentially impacting conditions related to cholesterol metabolism .

    Biochemical Analysis

    Biochemical Properties

    RP 70676 plays a significant role in biochemical reactions, particularly in the inhibition of ACAT . ACAT is an enzyme that catalyzes the formation of cholesterol esters. By inhibiting this enzyme, this compound can effectively reduce the levels of cholesterol in the body .

    Cellular Effects

    The effects of this compound on cells are primarily related to its ability to reduce cholesterol levels. High cholesterol levels can lead to the formation of plaques in the arteries, which can cause heart disease. By reducing cholesterol levels, this compound can help prevent the formation of these plaques and thus protect against heart disease .

    Molecular Mechanism

    At the molecular level, this compound exerts its effects by binding to the ACAT enzyme and inhibiting its activity . This prevents the formation of cholesterol esters, leading to a reduction in cholesterol levels .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound have been observed to be stable over time . It does not degrade significantly and continues to effectively inhibit the ACAT enzyme .

    Dosage Effects in Animal Models

    In animal models, the effects of this compound have been observed to vary with dosage . At a dose of 1 mg/kg, it effectively reduces cholesterol levels

    Metabolic Pathways

    This compound is involved in the cholesterol metabolism pathway, where it interacts with the ACAT enzyme . By inhibiting this enzyme, it can affect the metabolic flux and levels of cholesterol .

    Preparation Methods

    • Synthetic routes for RP 70676 are not explicitly mentioned in the available literature.
    • industrial production methods likely involve chemical synthesis, purification, and formulation.
  • Chemical Reactions Analysis

    • RP 70676 undergoes enzymatic inhibition by targeting ACAT.
    • Common reagents and conditions for ACAT inhibition are not specified, but further research may reveal additional details.
    • Major products formed during ACAT inhibition include reduced cholesterol esterification.
  • Scientific Research Applications

    • RP 70676 has diverse applications:

        Medicine: Potential use in treating lipid-related disorders.

        Biology: Studying lipid metabolism and cholesterol homeostasis.

        Chemistry: Investigating enzyme inhibition mechanisms.

        Industry: Developing therapeutic agents or diagnostic tools.

  • Comparison with Similar Compounds

    • RP 70676’s uniqueness lies in its potent ACAT inhibition.
    • Similar compounds include other ACAT inhibitors like avasimibe and pactimibe.

    Remember that this compound is primarily studied for its effects on lipid metabolism and cholesterol regulation.

    Properties

    IUPAC Name

    1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H28N4S/c1-19-18-20(2)29(28-19)16-10-5-11-17-30-25-26-23(21-12-6-3-7-13-21)24(27-25)22-14-8-4-9-15-22/h3-4,6-9,12-15,18H,5,10-11,16-17H2,1-2H3,(H,26,27)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UUPITLNVYVCTFW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NN1CCCCCSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H28N4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    416.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    RP 70676
    Reactant of Route 2
    Reactant of Route 2
    RP 70676
    Reactant of Route 3
    Reactant of Route 3
    RP 70676
    Reactant of Route 4
    Reactant of Route 4
    RP 70676
    Reactant of Route 5
    Reactant of Route 5
    RP 70676
    Reactant of Route 6
    Reactant of Route 6
    RP 70676

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.